
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H10O2 It is a derivative of benzaldehyde, featuring a methyl group at the 5-position and a prop-2-yn-1-yloxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized through the reaction of 5-methyl-2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above, scaled up for industrial use. This includes optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-Methyl-2-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 5-Methyl-2-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the design of molecular probes for studying biological systems, especially in the context of click chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may act as a molecular probe that binds to specific targets through covalent modification. The alkyne group allows for click chemistry reactions, facilitating the attachment of various functional groups to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde: Similar structure but with additional benzoyl group.
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure with a methoxy group instead of a methyl group.
2-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both a methyl group and a prop-2-yn-1-yloxy group on the benzaldehyde core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C11H10O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
5-methyl-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H10O2/c1-3-6-13-11-5-4-9(2)7-10(11)8-12/h1,4-5,7-8H,6H2,2H3 |
InChI-Schlüssel |
XDITVDYIFICTMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC#C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


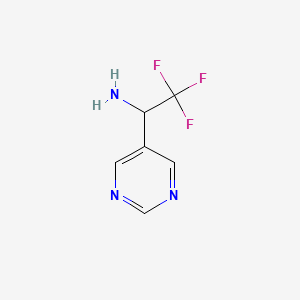
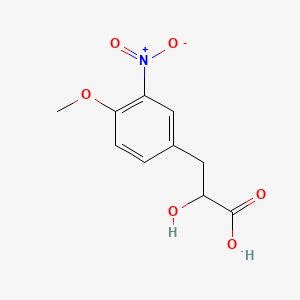

![Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)
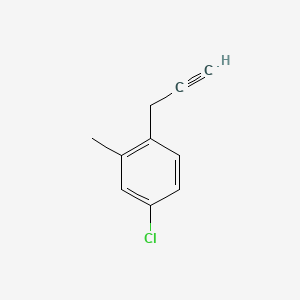
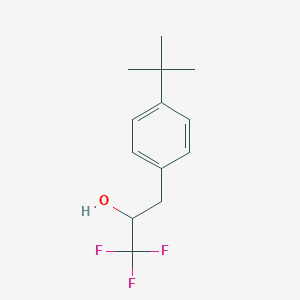
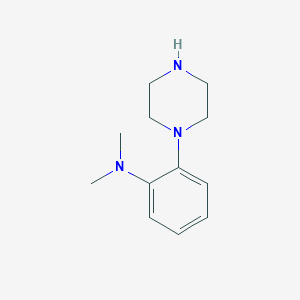
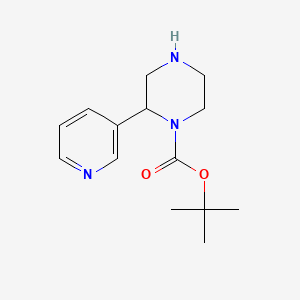
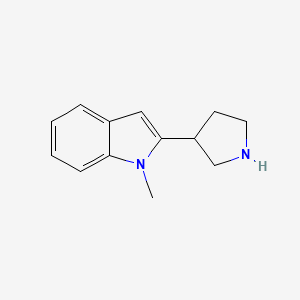
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13595062.png)
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)

![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)

